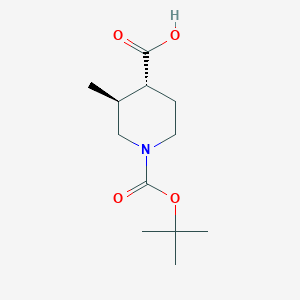

trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

(3S,4R)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-8-7-13(6-5-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQQTPBWJCJGSV-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1C(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CC[C@H]1C(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1414958-09-0 | |

| Record name | trans-1-Boc-3-methylpiperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Stereoselective Synthesis of trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-disubstituted piperidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Precise control over the stereochemistry of these substituents is paramount, as different diastereomers often exhibit vastly different pharmacological profiles. This guide provides an in-depth, field-proven methodology for the stereoselective synthesis of trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid, a valuable building block in drug discovery. We will dissect a robust and scalable strategy centered on the catalytic hydrogenation of a pyridine precursor, followed by a thermodynamically controlled epimerization to achieve the desired trans configuration. The causality behind key experimental choices, detailed protocols, and process validation are elucidated to ensure scientific integrity and reproducibility.

Strategic Overview: A Logic-Driven Approach

The synthesis of polysubstituted piperidines presents a significant stereochemical challenge.[3] A highly effective and convergent strategy begins with a readily available, planar aromatic precursor—a substituted pyridine—and introduces the stereocenters in a controlled manner. Our primary strategy, outlined below, leverages a two-stage stereochemical control process: initial kinetic control followed by thermodynamic equilibration.

Overall Synthetic Workflow

The synthesis is designed in five logical stages, starting from a commercially available pyridine derivative. This approach ensures high diastereoselectivity and scalability.

Caption: High-level workflow for the synthesis of the target compound.

The Core Synthesis: From Pyridine to Piperidine

Stage 1 & 2: Diastereoselective Hydrogenation

The synthesis commences with methyl 3-methylnicotinate. The critical step is the catalytic hydrogenation of the pyridine ring. This reaction proceeds via adsorption of the planar pyridine onto the surface of a heterogeneous catalyst (e.g., Platinum oxide, PtO₂). Hydrogen is then delivered to the same face of the ring, leading preferentially to the cis diastereomer.[1] This kinetic control is a well-established principle in the reduction of cyclic systems.

The nitrogen atom is protected with a tert-butoxycarbonyl (Boc) group prior to or after hydrogenation. Performing Boc protection after hydrogenation avoids potential catalyst poisoning and allows for milder reaction conditions.

Stage 3: The Key to trans Selectivity - Base-Mediated Epimerization

With the cis isomer in hand, the crucial stereochemical inversion at the C4 position is achieved through epimerization. This process is driven by thermodynamics.

Causality of Epimerization: The proton at the C4 position, being alpha to the ester's carbonyl group, is acidic. Treatment with a base, such as sodium methoxide (NaOMe) in methanol, deprotonates C4 to form a planar enolate intermediate. Subsequent re-protonation can occur from either face. However, the system will equilibrate to the most thermodynamically stable diastereomer. The trans isomer, which allows both the C3-methyl and C4-carboxylate groups to occupy equatorial positions in the chair conformation of the piperidine ring, is sterically favored over the cis isomer where one of the bulky groups is forced into a higher-energy axial position.[1] This thermodynamic preference is the driving force for the high diastereoselectivity of this step.

Caption: Mechanism of base-catalyzed epimerization from cis to trans isomer.

Stage 4: Saponification

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions using a reagent like lithium hydroxide (LiOH) in a mixture of aqueous and organic solvents (e.g., THF/water), followed by an acidic workup to protonate the carboxylate.[4] This is a standard and high-yielding transformation.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. All appropriate safety precautions must be taken.

Protocol 1: Catalytic Hydrogenation of Methyl 3-methylnicotinate

-

Setup: To a high-pressure hydrogenation vessel, add methyl 3-methylnicotinate (1.0 eq) and a suitable solvent such as methanol or acetic acid.

-

Catalyst Addition: Add platinum(IV) oxide (PtO₂, Adam's catalyst) (approx. 5 mol%).

-

Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50-100 psi. Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.

-

Workup: Carefully vent the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, primarily cis-methyl 3-methylpiperidine-4-carboxylate, can be carried forward to the next step after Boc protection.

Protocol 2: N-Boc Protection

-

Setup: Dissolve the crude product from Protocol 1 in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) and a base such as triethylamine (Et₃N) (1.2 eq) or 4-(dimethylamino)pyridine (DMAP) as a catalyst.

-

Reaction: Stir the mixture at room temperature for 4-12 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Workup: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude material by column chromatography on silica gel to yield pure cis-methyl 1-N-Boc-3-methylpiperidine-4-carboxylate.

Protocol 3: Epimerization to the trans Isomer

-

Setup: Dissolve the purified cis isomer (1.0 eq) in anhydrous methanol.

-

Base Addition: Add a solution of sodium methoxide (NaOMe) in methanol (0.3-0.5 eq).

-

Reaction: Heat the mixture to reflux and monitor the reaction by GC or ¹H NMR for the disappearance of the cis isomer and the appearance of the trans isomer. The reaction typically reaches equilibrium within 4-8 hours.

-

Workup: Cool the reaction to room temperature and neutralize with a mild acid (e.g., ammonium chloride solution). Remove the methanol under reduced pressure.

-

Extraction: Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purification: The crude product, now enriched in the trans isomer, can be purified by column chromatography to yield pure trans-methyl 1-N-Boc-3-methylpiperidine-4-carboxylate.

Protocol 4: Saponification to the Final Acid

-

Setup: Dissolve the purified trans ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (2-3 eq).

-

Reaction: Stir the mixture at room temperature for 2-6 hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.

-

Isolation: Cool the aqueous layer in an ice bath and acidify to pH ~3-4 with cold 1N HCl. A white precipitate may form.

-

Extraction & Final Product: Extract the product with ethyl acetate or DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the final product, trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid, typically as a white solid.

Data and Validation

The success of this synthetic sequence is validated by the diastereomeric ratio (d.r.) achieved at each key stage.

| Step | Transformation | Key Reagents | Expected Diastereomeric Ratio (trans:cis) | Typical Yield |

| 2 | Catalytic Hydrogenation | PtO₂, H₂ | >1:20 (favoring cis) | 85-95% |

| 3 | Epimerization | NaOMe, MeOH (reflux) | >95:5 (favoring trans) | 80-90% |

| 4 | Saponification | LiOH, THF/H₂O | N/A (stereocenter unaffected) | >95% |

Conclusion

The stereoselective synthesis of trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid is reliably achieved through a well-planned sequence that leverages fundamental principles of stereocontrol. The initial kinetically controlled hydrogenation delivers the cis isomer with high fidelity, which is then efficiently converted to the thermodynamically more stable trans product via base-mediated epimerization. This robust, logical, and scalable route provides reliable access to a valuable chiral building block for applications in pharmaceutical research and development.

References

-

O'Neil, I. A., & Miller, N. D. (2010). Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations: A Switch in Diastereoselectivity between Lewis and Brønsted Acid Catalysts. Organic Letters, 4(15), 2561–2564. [Link]

-

Comins, D. L., & Dehghani, A. (1993). Selective methodologies for the synthesis of biologically active piperidinic compounds. Journal of the Chemical Society, Chemical Communications, (1), 18–20. [Link]

-

Klegraf, E., & Kunz, H. (2012). Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine und Piperidin-2-one Derivatives. Zeitschrift für Naturforschung B, 67(4), 389–405. [Link]

-

Gualandris, R., et al. (2013). Stereodivergent synthesis of piperidine alkaloids by ring-rearrangement metathesis/reductive lactam alkylation of nitroso Diels-Alder cycloadducts. Chemistry, 19(28), 9358–9365. [Link]

-

Weïwer, M., & Couty, F. (2006). Stereoselective Synthesis of Piperidines. ResearchGate. [Link]

-

Buffat, M. G. (2002). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 58(28), 5425–5463. [Link]

-

Wang, J., et al. (2024). Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. Angewandte Chemie International Edition, e202406612. [Link]

-

Csonka, R., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(15), 3356. [Link]

-

Zhou, Y.-G. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 51(37), 9197–9199. [Link]

-

Scott, K.-A., et al. (2022). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. MedChemComm, 13(5), 903–909. [Link]

-

Johnson, C. N. (2020). Transition-Metal-Free Synthesis of 3,4-Disubstituted 2-Piperidinones. Synfacts, 16(07), 0768. [Link]

-

Kumar, V., et al. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B, 61B(1), 104–110. [Link]

- Google Patents. (2013). CN103204801A - Synthesis method for N-Boc-3-piperidone.

-

Zhang, X. (2006). Asymmetric Hydrogenation of Pyridines: Enantioselective Synthesis of Nipecotic Acid Derivatives. Angewandte Chemie International Edition, 45(33), 5515–5518. [Link]

-

Renom-Carrasco, M., et al. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Chemistry, 22(28), 9528–9532. [Link]

-

Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

-

Renom-Carrasco, M., et al. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. AIR Unimi. [Link]

-

de Fátima, A., & Pilli, R. A. (2003). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Journal of the Brazilian Chemical Society, 14(3), 471–475. [Link]

Sources

- 1. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 3. Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

Chiral Resolution of 3-Methyl-piperidine-4-carboxylic Acid Derivatives: A Senior Application Scientist's Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The substituted piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents due to its favorable physicochemical properties and its ability to serve as a three-dimensional framework for interacting with biological targets.[1][2] Among these, derivatives of 3-methyl-piperidine-4-carboxylic acid are of particular interest, forming the core of molecules with significant biological activity, including potent analgesics.[3] The introduction of a methyl group at the 3-position creates two stereocenters (at C3 and C4), meaning the molecule can exist as multiple stereoisomers. As the pharmacological activity and toxicological profiles of enantiomers can differ dramatically, the ability to isolate a single, desired stereoisomer is not merely an academic exercise—it is a regulatory and clinical necessity.

This guide provides a comprehensive overview of the primary strategies for the chiral resolution of racemic 3-methyl-piperidine-4-carboxylic acid derivatives. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, offering field-proven insights to navigate the challenges of separating these valuable stereoisomers. We will explore three core techniques: classical diastereomeric salt resolution, high-performance chiral chromatography, and enzymatic kinetic resolution.

Classical Resolution via Diastereomeric Salt Formation

This method remains a workhorse for large-scale industrial separations due to its cost-effectiveness and scalability. The principle is elegant in its simplicity: a racemic mixture of a base, such as a piperidine derivative, is reacted with an enantiomerically pure chiral acid, known as the resolving agent.[4] This reaction forms a pair of diastereomeric salts. Since diastereomers possess different physical properties, including solubility, one can be selectively crystallized from a suitable solvent system.[4][5]

Expertise & Causality: The Pillars of Successful Crystallization

The success of this technique is not guaranteed; it is a careful optimization of interacting parameters.

-

The Resolving Agent: The choice of the chiral acid is the most critical decision. For basic piperidines, chiral carboxylic acids or sulfonic acids are employed. Commonly effective agents include derivatives of tartaric acid (e.g., di-benzoyl-L-tartaric acid, di-p-toluoyl-D-tartaric acid) and mandelic acid ((R)- or (S)-mandelic acid).[4][6] The ideal agent forms a stable, crystalline salt with one enantiomer while the salt of the other enantiomer remains soluble. This selection process is often empirical and requires screening a panel of potential resolving agents.

-

The Solvent System: The solvent's role is to magnify the inherent solubility difference between the two diastereomeric salts. A solvent in which both salts are highly soluble will yield no separation, while a solvent in which both are insoluble is equally ineffective. The optimal solvent, or solvent mixture, allows the solution to become supersaturated with respect to only one diastereomer upon cooling, inducing its crystallization. Often, an "anti-solvent" (in which the salt is insoluble) is added dropwise to a solution to carefully control precipitation.[4]

-

Temperature and Time: Crystallization is a thermodynamic process. A controlled, slow cooling profile is generally superior to rapid cooling, as it promotes the formation of larger, purer crystals. Allowing sufficient time for equilibrium to be reached is essential for maximizing both yield and diastereomeric excess.[4]

Workflow for Diastereomeric Salt Resolution

Caption: Workflow for Chiral Resolution by Diastereomeric Salt Crystallization.

Protocol: Diastereomeric Salt Resolution of a Piperidine Carboxylic Acid Ester

This is a generalized protocol. The specific resolving agent, solvent, stoichiometry, and temperatures must be optimized.

-

Dissolution: In a suitable reactor, charge the racemic 3-methyl-piperidine-4-carboxylic acid derivative (1.0 eq). Add the chosen solvent (e.g., ethanol).

-

Addition of Resolving Agent: Add the selected chiral resolving agent (e.g., di-benzoyl-L-tartaric acid, 0.5-1.0 eq) to the solution. The stoichiometry may need to be adjusted; starting with substoichiometric amounts of the resolving agent can sometimes improve purity.

-

Salt Formation: Heat the mixture gently (e.g., to 60-70 °C) with stirring until all solids are completely dissolved.

-

Crystallization: Slowly cool the solution to room temperature over several hours. Further cooling in an ice bath or refrigerator (e.g., to 0-5 °C) may be required. If crystallization does not occur, seeding with a previously formed crystal or scratching the flask can initiate the process.[4]

-

Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove residual mother liquor.

-

Liberation of Free Base: Suspend the diastereomerically pure salt in a mixture of water and an organic solvent (e.g., dichloromethane). Basify the aqueous layer with a suitable base (e.g., 1M NaOH) until the pH is >10. The chiral resolving agent will move into the aqueous layer, while the desired enantiomer of the piperidine derivative will be in the organic layer.

-

Extraction & Analysis: Separate the layers and extract the aqueous layer with additional organic solvent. Combine the organic layers, dry over sodium sulfate, filter, and concentrate to yield the enantiomerically enriched product.

-

Purity Check: Determine the enantiomeric excess (e.e.) of the product using a suitable analytical method, typically chiral HPLC.

Chromatographic Resolution

For both analytical-scale quantification of enantiomeric purity and preparative-scale isolation, chiral chromatography is an indispensable tool.[7] The technique relies on a Chiral Stationary Phase (CSP), which creates a chiral environment. The enantiomers of the analyte interact with the CSP differently, forming transient diastereomeric complexes with different energies, which results in different retention times and, thus, separation.[4]

Expertise & Causality: Mastering the Mobile and Stationary Phases

-

Chiral Stationary Phase (CSP) Selection: This is the heart of the separation. For piperidine derivatives, polysaccharide-based CSPs are exceptionally effective.[4] Columns like Daicel's Chiralpak® (amylose-based) and Chiralcel® (cellulose-based) series are the industry standard. The specific choice of column (e.g., Chiralpak IA, IB, IC) often requires screening, as subtle structural differences in the analyte can dramatically alter selectivity.

-

Mobile Phase Optimization:

-

Normal Phase HPLC: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol) is typical. The ratio is adjusted to optimize retention and resolution.

-

Mobile Phase Additives: This is a critical, and often overlooked, aspect for basic analytes like piperidines. The free silanol groups on the silica gel support of the CSP can cause strong, non-enantioselective interactions with the basic nitrogen of the piperidine, leading to severe peak tailing. To counteract this, a small amount (typically 0.1%) of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), is added to the mobile phase.[4] This amine competes for the active sites, resulting in sharp, symmetrical peaks.

-

Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative for preparative separations. It uses supercritical CO2 as the main mobile phase component, with a co-solvent like methanol. SFC offers faster separations and significantly reduces organic solvent consumption compared to HPLC.

-

Workflow for Chiral HPLC Method Development

Caption: Workflow for Chiral Chromatography Method Development and Scale-Up.

Protocol: Analytical Chiral HPLC Screening

-

Sample Preparation: Prepare a solution of the racemic 3-methyl-piperidine-4-carboxylic acid derivative at approximately 1 mg/mL in the mobile phase or a compatible solvent.

-

Column Selection: Begin with a standard set of polysaccharide-based CSPs (e.g., Chiralpak IA, Chiralcel OD-H).

-

Initial Mobile Phase: A common starting point for screening is a 90:10 mixture of Hexane:Isopropanol with 0.1% DEA.

-

Screening Run: Inject the sample onto the first column and run the isocratic method. Monitor the chromatogram for any sign of peak separation or splitting.

-

Iteration: Repeat the injection on the other screening columns.

-

Optimization: Once a column showing promise is identified, optimize the separation by systematically varying the ratio of hexane to alcohol. A lower percentage of alcohol generally increases retention and can improve resolution.

-

Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers: e.e. (%) = [(Area1 - Area2) / (Area1 + Area2)] * 100.

Data Summary: Chiral Chromatography Conditions

| Parameter | Typical Conditions for Piperidine Derivatives | Rationale & Expert Insight |

| Stationary Phase | Polysaccharide-based (e.g., Chiralpak® IA/IB/IC, Chiralcel® OD/OJ)[4] | Provides a robust chiral environment for a wide range of compounds, including N-heterocycles. |

| Mobile Phase (HPLC) | Hexane/Isopropanol or Hexane/Ethanol | Allows for fine-tuning of analyte retention and enantioselectivity. |

| Mobile Phase (SFC) | CO2 / Methanol | Offers faster, greener separations, especially beneficial for preparative scale.[8] |

| Additive | 0.1% Diethylamine (DEA) or Triethylamine (TEA)[4] | Essential for basic analytes to prevent peak tailing and achieve symmetrical peaks. |

| Flow Rate | Analytical: 1.0 mL/min; Preparative: Scaled accordingly | Standard for analytical columns; scaled proportionally to column diameter for preparative work. |

| Detection | UV (e.g., at 210-254 nm) or Mass Spectrometry (MS) | UV is standard if a chromophore is present; MS is universal. |

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution leverages the exquisite stereoselectivity of enzymes. An enzyme is used to catalyze a reaction on only one of the two enantiomers in a racemic mixture.[9] This transforms the "reactive" enantiomer into a new compound, allowing it to be easily separated from the "unreactive" enantiomer. The primary limitation is that the maximum theoretical yield for the desired (unreacted) enantiomer is 50%.[10]

Expertise & Causality: Selecting the Right Biocatalyst

-

Enzyme & Reaction Choice: For resolving piperidine derivatives, lipases are the most common and versatile class of enzymes.[10] The resolution can be approached in two ways:

-

Acylation of the Piperidine Nitrogen: The racemic piperidine is reacted with an acyl donor (e.g., an activated ester like trifluoroethyl isobutyrate) in the presence of a lipase (e.g., Lipase PS from Pseudomonas cepacia or Candida antarctica Lipase B, CAL-B). The enzyme will selectively acylate one enantiomer, which can then be separated from the unreacted amine enantiomer.[10][11]

-

Hydrolysis of a Carboxylic Acid Ester: If the derivative is an ester (e.g., methyl 3-methyl-piperidine-4-carboxylate), a lipase or esterase can be used to selectively hydrolyze one enantiomer to the corresponding carboxylic acid. The resulting acid can be separated from the unreacted ester by an acid-base extraction.

-

-

Solvent and Acyl Donor: The choice of solvent is critical to maintain enzyme activity; non-polar organic solvents like hexane or MTBE are common. The acyl donor in an acylation reaction can also influence the reaction rate and selectivity.[10]

-

Monitoring and Conversion: The reaction must be carefully monitored (e.g., by chiral HPLC) and stopped at or near 50% conversion. Allowing the reaction to proceed further will result in the acylation of the less-reactive enantiomer, thereby reducing the enantiomeric excess of the remaining starting material.

Workflow for Enzymatic Kinetic Resolution

Caption: General Workflow for Enzymatic Kinetic Resolution via Acylation.

Protocol: Lipase-Catalyzed Acylation of a Piperidine

-

Setup: To a solution of the racemic 3-methyl-piperidine-4-carboxylic acid derivative (1.0 eq) in an appropriate organic solvent (e.g., MTBE), add the acylating agent (e.g., vinyl acetate, 1.0-1.5 eq).

-

Enzyme Addition: Add the lipase (e.g., CAL-B, often immobilized on a solid support) to the mixture.

-

Reaction: Stir the suspension at a controlled temperature (e.g., 30-40 °C).

-

Monitoring: Periodically take small aliquots from the reaction mixture, filter the enzyme, and analyze by chiral HPLC to determine the conversion and the e.e. of the remaining starting material.

-

Quench: When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.

-

Separation: Concentrate the filtrate. The acylated product and the unreacted amine can be separated by column chromatography on silica gel or via an acid-base extraction.

Conclusion: A Strategic Approach to Chiral Purity

The successful chiral resolution of 3-methyl-piperidine-4-carboxylic acid derivatives is a critical step in the development of enantiomerically pure pharmaceuticals. There is no single "best" method; the optimal choice depends on the specific objectives of the project.

-

Diastereomeric Salt Crystallization is often the most economically viable path for multi-kilogram and commercial-scale production, provided a suitable resolving agent and crystallization conditions can be identified.

-

Chiral Chromatography (HPLC/SFC) offers unparalleled speed and versatility. It is the gold standard for analytical determination of enantiomeric purity and is an excellent choice for producing material on a lab scale (milligrams to kilograms) with very high purity.

-

Enzymatic Kinetic Resolution provides an elegant and often highly selective method, particularly when other methods fail. While limited by a 50% theoretical yield, it can be a powerful tool, especially when coupled with a process to racemize and recycle the unwanted enantiomer.

A thorough understanding of the principles and practical considerations outlined in this guide will empower researchers, scientists, and drug development professionals to confidently select and execute the most effective strategy to achieve their chiral separation goals.

References

-

Chemical and Enzymatic Resolution of (R,S)-N-(tert-Butoxycarbonyl)-3-hydroxymethylpiperidine. Organic Process Research & Development, ACS Publications.

-

Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. National Institutes of Health (NIH).

-

Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. ResearchGate.

-

Process for resolving racemic mixtures of piperidine derivatives. Google Patents.

-

Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. ResearchGate.

-

CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE. National Institutes of Health (NIH).

-

Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. National Institutes of Health (NIH).

-

Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. PubMed.

-

Resolving Enantiomers of 3-Methylpiperidine. Benchchem.

-

Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. PubMed.

-

Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. ACS Publications.

-

Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals.

-

Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing.

-

Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate.

-

Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. RSC Publishing.

-

Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advancements in Journal of Chemistry.

-

Enantiomer separation of acidic compounds. Daicel Chiral Technologies.

-

Chiral HPLC Separations. Phenomenex.

Sources

- 1. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. ajchem-a.com [ajchem-a.com]

- 3. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. chiraltech.com [chiraltech.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

conformational analysis of N-Boc-3-methylpiperidine analogs

An In-Depth Technical Guide to the Conformational Analysis of N-Boc-3-methylpiperidine Analogs

Abstract

The N-Boc-3-methylpiperidine scaffold is a privileged motif in modern medicinal chemistry, appearing in a multitude of biologically active molecules and clinical drug candidates.[1] Its conformational behavior is a critical determinant of molecular shape, dictating how a molecule interacts with its biological target. This guide provides a comprehensive exploration of the principles and techniques used to elucidate the conformational landscape of these analogs. We delve into the synergistic steric and electronic effects of the N-tert-butoxycarbonyl (Boc) and 3-methyl substituents, which govern the piperidine ring's geometry. This document offers researchers and drug development professionals a robust framework, integrating high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational modeling to build a cohesive and validated understanding of these important structures.

Introduction: The Conformational Imperative in Drug Design

The three-dimensional structure of a small molecule is intrinsically linked to its pharmacological activity. For cyclic systems like piperidine, which can adopt multiple low-energy shapes, understanding the preferred conformation is paramount. The N-Boc-3-methylpiperidine framework is a case in point; the relative orientation of the methyl group (axial vs. equatorial) profoundly alters the molecule's topology and the vectors of its substituents, thereby influencing binding affinity and selectivity.[2] An incorrect or incomplete conformational assessment can lead to flawed structure-activity relationship (SAR) models and misdirected optimization efforts.

This guide moves beyond a simple recitation of facts to explain the causality behind analytical choices, providing detailed, field-proven protocols for both experimental and computational workflows.

Foundational Principles: The Substituted Piperidine Chair

The piperidine ring, like cyclohexane, predominantly exists in a low-energy chair conformation to minimize angular and torsional strain.[3][4] This chair can undergo a ring inversion process, interconverting two distinct chair forms. In substituted piperidines, the energetic balance of this equilibrium is tipped by the steric and electronic nature of the substituents.

The Influence of the 3-Methyl Group

A substituent on a cyclohexane-like ring generally prefers the more sterically permissive equatorial position over the axial position to avoid unfavorable 1,3-diaxial interactions. This preference is quantified by the conformational free energy difference, known as the "A-value". The methyl group has an A-value of approximately 1.7 kcal/mol, indicating a strong preference for the equatorial orientation.[5][6] This principle is the primary driving force in determining the conformation of 3-methylpiperidine analogs.

The Dominating Effect of the N-Boc Group

The N-tert-butoxycarbonyl (Boc) protecting group is not a passive spectator. Its influence is twofold:

-

Steric Hindrance and A(1,3) Strain: The bulky Boc group introduces significant steric strain with adjacent axial substituents, particularly at the C2 and C6 positions. This is known as allylic 1,3-strain (A(1,3) strain) due to the planar, sp²-hybridized nature of the amide nitrogen.[7][8] This strain forces the 2-substituent into an axial orientation to minimize repulsion.[8] While the 3-methyl group is one carbon removed, the overall steric field of the N-Boc group contributes to the ring's preferred geometry.

-

Amide Resonance and Rotamers: The partial double-bond character of the N-C(O) bond restricts rotation, leading to the existence of rotamers.[9] This phenomenon can result in signal broadening or the appearance of duplicate signals in NMR spectra at room temperature, complicating analysis but also providing a dynamic probe if studied with variable-temperature techniques.[9][10]

The Resulting Equilibrium

For N-Boc-3-methylpiperidine, the conformational equilibrium is dominated by the strong preference of the methyl group for the equatorial position. The chair conformer with an equatorial methyl group is significantly lower in energy than the conformer with an axial methyl group.

Methodologies for Conformational Elucidation

A multi-pronged approach combining experimental spectroscopy and computational modeling provides the most reliable and self-validating conformational assignment.

Experimental Technique: NMR Spectroscopy

NMR is the most powerful technique for determining molecular conformation in solution. The analysis hinges on measuring the scalar (J) coupling between vicinal protons.

The Karplus Relationship: The magnitude of the three-bond proton-proton coupling constant (³JHH) is dependent on the dihedral angle (φ) between the protons.[11][12] This relationship is invaluable for distinguishing between axial and equatorial substituents.[13]

| Proton Relationship | Dihedral Angle (φ) | Typical ³JHH (Hz) |

| axial-axial (ax-ax) | ~180° | 10 – 13 |

| axial-equatorial (ax-eq) | ~60° | 2 – 5 |

| equatorial-equatorial (eq-eq) | ~60° | 2 – 5 |

Protocol 1: Conformational Assignment via ¹H NMR

Objective: To determine the dominant chair conformation by analyzing vicinal proton coupling constants.

-

Sample Preparation: Dissolve 5-10 mg of the N-Boc-3-methylpiperidine analog in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can be critical, as polarity can sometimes influence conformational preference.[14][15]

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum at a high field (≥400 MHz is recommended for better signal dispersion).

-

Acquire a 2D COSY (Correlation Spectroscopy) spectrum to unambiguously identify which protons are coupled to each other.

-

(Optional but Recommended) Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY spectrum to identify protons that are close in space. A strong NOE between two protons that are not directly bonded (e.g., between protons in 1,3-diaxial positions) is powerful evidence for their relative orientation.[16]

-

-

Spectral Analysis:

-

Step 3a: Signal Assignment: Using the COSY spectrum, identify the proton at C3 (the methine proton adjacent to the methyl group). From there, "walk" around the ring to assign the protons at C2, C4, C5, and C6.

-

Step 3b: Measure Coupling Constants: Focus on the signal for the C2 and C6 protons coupled to the C3 and C5 protons, respectively. Carefully measure the ³JHH values from the fine structure of the multiplets in the 1D spectrum.

-

Step 3c: Apply Karplus Relationship:

-

If the C3-proton shows large, diaxial coupling constants (~10-13 Hz) to one of its neighbors on C2 and one on C4, it indicates the C3-proton is in an axial position. Consequently, the 3-methyl group must be equatorial .

-

If the C3-proton shows only small, axial-equatorial or equatorial-equatorial couplings (~2-5 Hz) to all its neighbors, it indicates the C3-proton is equatorial. This would mean the 3-methyl group is axial .

-

-

Experimental Technique: Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[9][17]

Causality and Limitations: While definitive, the crystal structure represents the lowest energy conformation within the crystal lattice. This conformation may be influenced by crystal packing forces and does not necessarily reflect the dynamic equilibrium present in solution. However, it is an exceptionally powerful tool for validating the major conformer predicted by other methods.[18]

Protocol 2: X-ray Crystallography

Objective: To obtain a solid-state structure for conformational validation.

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and angles.

-

Analysis: Analyze the refined structure to determine the piperidine ring conformation (chair, boat, or twist-boat) and the orientation (axial/equatorial) of all substituents.

Computational Modeling

In silico methods are essential for quantifying the energetics of different conformers and understanding the factors that stabilize them.

Protocol 3: DFT Calculations for Relative Energies

Objective: To calculate the relative Gibbs free energy (ΔG) of the methyl-equatorial and methyl-axial conformers.

-

Structure Preparation: Using a molecular modeling program, build 3D structures of the two primary chair conformers: one with the 3-methyl group equatorial and one with it axial.

-

Geometry Optimization:

-

Frequency Calculation:

-

Perform a frequency calculation on each optimized geometry using the same level of theory.

-

Self-Validation: Confirm that the calculation yields zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a true energy minimum, and the optimization must be redone.

-

-

Data Extraction and Analysis:

-

From the frequency calculation output, extract the Gibbs free energy (G) for each conformer.

-

Calculate the difference in free energy: ΔG = G(axial) - G(equatorial).

-

A positive ΔG indicates that the equatorial conformer is more stable, and its magnitude corresponds to the A-value. For N-Boc-3-methylpiperidine, a ΔG of >1.5 kcal/mol is expected, confirming a population of >95% for the equatorial conformer at room temperature.

-

| Conformer | Relative Electronic Energy (ΔE) | Relative Gibbs Free Energy (ΔG) | Predicted Population (298 K) |

| Methyl-Equatorial | 0.00 kcal/mol | 0.00 kcal/mol | >98% |

| Methyl-Axial | +2.1 kcal/mol | +1.9 kcal/mol | <2% |

| Hypothetical data for a typical N-Boc-3-methylpiperidine analog. |

Conclusion

References

-

Structural insights and electronic properties of piperidine derivatives: a DFT and MD simulation approach. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

D'Orchymont, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6147. Available from: [Link]

-

Thangamani, A., et al. (2005). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 117(6), 579-586. Available from: [Link]

-

Jankowski, S., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(16), 4983. Available from: [Link]

-

Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583–3586. Available from: [Link]

-

de Freitas, R. P., & Tormena, C. F. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Tetrahedron, 73(33), 4944-4951. Available from: [Link]

-

Smith, R. B., et al. (2020). Synthesis and conformational analysis of N-BOC-protected-3,5-bis(arylidene)-4-piperidone EF-24 analogs as anti-cancer agents. Drug Design, Development and Therapy, 14, 145-154. Available from: [Link]

-

Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583–3586. Available from: [Link]

-

Rojas-Lima, S., et al. (2009). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Magnetic Resonance in Chemistry, 47(10), 868-873. Available from: [Link]

-

Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. Available from: [Link]

-

Pieretti, L., et al. (2022). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 27(19), 6610. Available from: [Link]

-

de Freitas, R. P., & Tormena, C. F. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. ResearchGate. Retrieved January 18, 2026, from [Link]

-

Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(41), 8073-8080. Available from: [Link]

- CN103204801A - Synthesis method for N-Boc-3-piperidone. (2013). Google Patents.

-

Kumar, V., et al. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 61B(8), 891-896. Available from: [Link]

-

Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by the analysis of theoretical NMR shifts. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Molecular dynamics simulation studies of absorption in piperazine activated MDEA solution. (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

-

Piperidine. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

-

Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Retrieved January 18, 2026, from [Link]

-

The 2D structures for the oxamino-piperidino-piperidine amide analogs used in the 3D QSAR of this work. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Karplus equation. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

-

A value. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

-

nmr-prove of configuration. (n.d.). Beilstein Journals. Retrieved January 18, 2026, from [Link]

-

D'Orchymont, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(28), 11342-11349. Available from: [Link]

-

COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. (n.d.). University of Wisconsin-Madison. Retrieved January 18, 2026, from [Link]

-

Asymmetric deprotonation of N-Boc-piperidines. (n.d.). ElectronicsAndBooks. Retrieved January 18, 2026, from [Link]

-

Wang, H., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. Journal of Chemical Information and Modeling, 62(6), 1438-1445. Available from: [Link]

-

Hidden ionicity in N-(chloromethyl)piperidine due to anomeric effect. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Berardi, F., et al. (2004). Methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives as a probe for selective binding and activity at the sigma(1) receptor. Journal of Medicinal Chemistry, 47(12), 3108-3118. Available from: [Link]

-

Naz, S., et al. (2018). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. ResearchGate. Retrieved January 18, 2026, from [Link]

-

Piperidine, 1-methyl-. (n.d.). NIST WebBook. Retrieved January 18, 2026, from [Link]

-

Du, W., et al. (2021). Ultrafast Conformational Dynamics of Rydberg-excited N-Methyl Piperidine. Physical Chemistry Chemical Physics, 23(46), 26085-26094. Available from: [Link]

-

structural properties,theory functional calculations (dft), natural bond orbital and energies for the. (n.d.). Multidisciplinary Journals. Retrieved January 18, 2026, from [Link]

-

Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. (2023). MDPI. Retrieved January 18, 2026, from [Link]

-

Asiri, A. M., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1146-1153. Available from: [Link]

-

Constant, A., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(19), 2137-2144. Available from: [Link]

-

DFT Study of Conformational Analysis, Molecular Structure and Properties of para-, meta- and ortho 4-Methoxyphenyl Piperazine Isomers. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

Sources

- 1. ajchem-a.com [ajchem-a.com]

- 2. Methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives as a probe for selective binding and activity at the sigma(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. Piperidine - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A value - Wikipedia [en.wikipedia.org]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Karplus equation - Wikipedia [en.wikipedia.org]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. beilstein-journals.org [beilstein-journals.org]

- 14. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 15. d-nb.info [d-nb.info]

- 16. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid chemical structure and properties

An In-depth Technical Guide to trans-1-N-Boc-3-methyl-piperidine-4-carboxylic Acid: A Key Scaffold in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid, a pivotal building block for researchers, scientists, and professionals in drug development. The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, and the introduction of conformational constraints through substitution offers a powerful strategy for enhancing binding affinity, selectivity, and pharmacokinetic properties. This document delves into the specific stereochemical and structural features of the trans-3,4-substituted piperidine ring, its physicochemical properties, detailed synthetic methodologies, and its applications in the design of advanced therapeutic agents. By elucidating the rationale behind its synthesis and utility, this guide serves as an essential resource for leveraging this versatile scaffold in drug discovery programs.

Introduction: The Strategic Value of Constrained Piperidines

The piperidine ring is one of the most prevalent N-heterocyclic scaffolds found in approved pharmaceuticals, valued for its favorable physicochemical properties, including high aqueous solubility and metabolic stability. However, the inherent conformational flexibility of the piperidine ring can be a liability in drug design, potentially leading to a loss of binding entropy upon interaction with a biological target.

The introduction of substituents, such as a methyl group at the C3 position and a carboxylic acid at C4, serves to constrain the ring's conformation. The trans stereochemical relationship between these two groups is particularly significant. It locks the piperidine ring into a preferred chair conformation where both bulky substituents can occupy equatorial positions, minimizing steric strain. This defined three-dimensional geometry is crucial for orienting pharmacophoric elements into a precise vector space for optimal interaction with protein binding pockets. The tert-butoxycarbonyl (Boc) group provides a stable, yet readily cleavable, protecting group for the piperidine nitrogen, making it an ideal intermediate for multi-step synthetic campaigns.[1][2]

Molecular Profile and Physicochemical Properties

A thorough understanding of the molecule's fundamental characteristics is essential for its effective application in synthesis and development.

Chemical Structure and Stereochemistry

The defining feature of the title compound is the trans relationship between the C3-methyl and C4-carboxylic acid groups on the N-Boc-protected piperidine ring. This arrangement dictates the molecule's preferred 3D conformation and its utility as a rigid scaffold.

Caption: 2D structure of the title compound indicating stereochemistry.

Physicochemical Data

The following table summarizes the key properties of the related, well-documented parent compound, N-Boc-piperidine-4-carboxylic acid, which serves as a baseline for understanding the properties of its methylated derivative. Data for the specific trans-3-methyl analog is less commonly tabulated and is typically found within specific research literature or patents.

| Property | Value (for N-Boc-piperidine-4-carboxylic acid) | Reference |

| CAS Number | 84358-13-4 | [1] |

| Molecular Formula | C₁₁H₁₉NO₄ | [1] |

| Molecular Weight | 229.27 g/mol | [1] |

| Appearance | White crystalline powder | [3][4] |

| Melting Point | 148-153 °C | [1][3] |

| Boiling Point | 353.2 °C at 760 mmHg | [3] |

| Density | ~1.16 - 1.2 g/cm³ | [3][5] |

| Solubility | Good solubility in methanol and DMSO; limited in water. | [1] |

| pKa | (Predicted) | - |

Stereoselective Synthesis Strategies

The synthesis of trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid requires careful control of stereochemistry. A common and effective strategy involves the stereoselective reduction of a substituted pyridine precursor, followed by protection and functional group manipulation.

Rationale for Synthetic Design

The primary challenge is to establish the trans relationship between the methyl and carboxyl groups. A robust method involves catalytic hydrogenation of a 3-methyl-pyridine-4-carboxylic acid derivative. The hydrogenation typically proceeds from the less sterically hindered face of the ring, leading to a cis intermediate. This kinetically favored product can then be epimerized at the acidic C4 position under basic conditions to yield the thermodynamically more stable trans diastereomer, where both substituents can adopt equatorial positions in the chair conformation.

Exemplary Synthetic Protocol

The following protocol is a representative, multi-step synthesis adapted from established chemical principles for creating such scaffolds.

Step 1: N-Benzylation and Reduction of 3-Methyl-4-cyanopyridine

-

Reaction: 3-Methyl-4-cyanopyridine is reacted with benzyl bromide in a suitable solvent like acetonitrile to form the N-benzylpyridinium salt.

-

Rationale: Benzylation activates the pyridine ring for reduction.

-

Reduction: The resulting salt is reduced using sodium borohydride (NaBH₄) in methanol. This reduction is often not fully stereoselective and may produce a mixture of piperidine diastereomers.

-

Rationale: NaBH₄ is a mild reducing agent capable of reducing the activated pyridinium ring.

Step 2: Boc Protection and Debenzylation

-

Boc Protection: The secondary amine of the resulting piperidine mixture is protected by reacting it with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine (TEA) in dichloromethane (DCM).[6]

-

Rationale: The Boc group is introduced to protect the nitrogen during subsequent steps and to facilitate purification.[1]

-

Debenzylation: The N-benzyl group is removed via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[7]

-

Rationale: This is a standard and clean method for removing benzyl protecting groups, leaving the Boc-protected piperidine.

Step 3: Hydrolysis, Epimerization, and Isolation

-

Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid using a strong base, such as sodium hydroxide (NaOH), in an aqueous alcohol solution under reflux.

-

Rationale: This step converts the cyano group to the desired carboxylic acid.

-

Epimerization: Crucially, the basic hydrolysis conditions also facilitate the epimerization of the proton at C4. The initial cis product isomerizes to the more stable trans product.

-

Rationale: The C4 proton is acidic and can be removed by the base. Reprotonation leads to the thermodynamically favored isomer where the large C3 and C4 substituents are in an equatorial-equatorial arrangement.

-

Purification: After acidification, the final product is extracted and can be purified by crystallization or column chromatography to isolate the pure trans diastereomer.

Synthesis Workflow Diagram

Caption: General workflow for the stereoselective synthesis.

Applications in Drug Discovery and Development

The rigid, well-defined structure of trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid makes it a highly valuable building block in medicinal chemistry. Its primary application is as a scaffold to which various pharmacophoric groups can be attached, with their spatial orientation precisely controlled by the constrained piperidine ring.

-

As a Constrained Amino Acid Mimic: The carboxylic acid provides a handle for amide bond formation, allowing the scaffold to be incorporated into peptide-like molecules or used as a constrained amino acid surrogate. This can improve metabolic stability and enforce a specific bioactive conformation.

-

Inhibitor Design: The defined vectors of the substituents are ideal for designing potent and selective enzyme inhibitors. For example, the carboxylic acid can act as a hydrogen bond donor/acceptor or a metal chelator to interact with an active site, while the piperidine ring serves as a scaffold to position other groups into hydrophobic pockets or other key interaction regions.

-

PROTAC and Molecular Glue Development: In emerging fields like targeted protein degradation, rigid linkers are often required to connect a target-binding warhead with an E3 ligase-binding moiety. This piperidine derivative can serve as a core component of such linkers, providing conformational rigidity to optimize the ternary complex formation.[2]

-

GPCR Ligands: The piperidine scaffold is common in ligands for G-protein coupled receptors. The trans-3,4-substitution pattern can be used to project substituents towards different subpockets within the receptor binding site, enabling the fine-tuning of selectivity and functional activity (e.g., agonist vs. antagonist).

Conclusion and Future Outlook

trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid is more than a simple chemical intermediate; it is a sophisticated tool for molecular design. Its value lies in the conformational rigidity imparted by the trans-3,4-substitution pattern, which allows medicinal chemists to reduce the entropic penalty of binding and achieve higher ligand efficiency. The well-established synthetic routes, coupled with the versatility of the Boc protecting group and the carboxylic acid handle, ensure its continued and widespread use. As drug discovery moves towards more complex and challenging biological targets, the demand for such pre-organized, three-dimensionally defined scaffolds is expected to grow, cementing the role of this and related building blocks in the development of next-generation therapeutics.

References

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). National Institutes of Health (NIH). [Link]

-

Exploring N-Boc-Piperidine-4-Carboxylic Acid Methyl Ester: A Key Pharmaceutical Intermediate. (n.d.). [Link]

-

Supplementary Information - Macmillan Group. (n.d.). Princeton University. [Link]

-

N-Boc-Piperidine-4-Carboxylic Acid Methyl Ester CAS 124443-68-1. (n.d.). Home Sunshine Pharma. [Link]

-

Boc-Piperidine-4-carboxylic Acid: Synthesis, Properties, and Industrial Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Role of Boc-Piperidine-4-carboxylic Acid in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

N-BOC-piperidine-4-carboxylic acid | CAS#:84358-13-4. (n.d.). Chemsrc. [Link]

-

1-BOC-3-Aminopiperidine. (n.d.). PubChem. [Link]

-

N-BOC-piperidine-4-carboxylic Acid CAS 84358-13-4. (n.d.). Home Sunshine Pharma. [Link]

- Synthesis method for N-Boc-3-piperidone. (n.d.).

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. N-BOC-piperidine-4-carboxylic Acid CAS 84358-13-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. echemi.com [echemi.com]

- 5. N-BOC-piperidine-4-carboxylic acid | CAS#:84358-13-4 | Chemsrc [chemsrc.com]

- 6. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

- 7. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]

The Cornerstone of Modern Drug Discovery: An In-depth Technical Guide to the Synthesis of N-Boc-Piperidine Building Blocks

Abstract

The piperidine moiety is a ubiquitous scaffold in a vast number of pharmaceuticals and biologically active compounds, owing to its favorable physicochemical properties and its ability to serve as a versatile template for molecular elaboration.[1][2] The introduction of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen has revolutionized the synthesis of complex drug candidates by enabling precise and controlled functionalization. This technical guide provides a comprehensive exploration of the core strategies for synthesizing N-Boc-piperidine building blocks, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of key synthetic transformations, provide field-proven experimental protocols, and present data-driven insights to empower the rational design and execution of synthetic routes for novel therapeutics.

The Strategic Importance of the N-Boc-Piperidine Scaffold

The N-Boc-piperidine framework is a privileged structure in medicinal chemistry, appearing in a multitude of FDA-approved drugs for diverse therapeutic areas, including oncology, central nervous system disorders, and infectious diseases.[3][4] The strategic value of the Boc group lies in its ability to modulate the reactivity of the piperidine nitrogen. It is stable under a wide range of reaction conditions, yet can be readily removed under acidic conditions, providing an orthogonal handle for synthetic diversification.[3][4] This allows for the selective modification of other positions on the piperidine ring before revealing the nitrogen for subsequent coupling or derivatization.

Key N-Boc-piperidine building blocks that have become indispensable in drug discovery include:

-

N-Boc-4-piperidone: A versatile intermediate whose ketone functionality allows for a plethora of transformations including nucleophilic additions and reductions.[5][6]

-

N-Boc-4-hydroxypiperidine: The hydroxyl group serves as a crucial point for introducing diverse substituents through oxidation, alkylation, or coupling reactions.[3]

-

N-Boc-piperidine-4-carboxylic acid: This building block provides two distinct points for chemical modification, the carboxylic acid and the protected amine, enabling the construction of intricate molecular architectures.[1][7]

Core Synthetic Strategies for N-Boc-Piperidine Building Blocks

The synthesis of N-Boc-piperidine derivatives can be broadly categorized into two main approaches: the de novo construction of the piperidine ring followed by N-Boc protection, and the modification of a pre-existing piperidine or pyridine scaffold. This guide will focus on the most robust and widely adopted methodologies.

Catalytic Hydrogenation of Pyridine Derivatives: The Workhorse Approach

The catalytic hydrogenation of pyridines is the most direct and atom-economical method for the synthesis of piperidines.[2] The choice of catalyst, solvent, and reaction conditions is critical to achieve high yields and chemoselectivity, especially when other reducible functional groups are present.[2][8]

Mechanism and Causality: The hydrogenation of the aromatic pyridine ring is challenging due to its resonance stability.[2] Potent catalytic systems, often employing platinum group metals, are required to overcome this energy barrier.[2] The reaction typically proceeds through a stepwise addition of hydrogen across the double bonds of the pyridine ring. The Lewis basic nitrogen of both pyridine and the resulting piperidine can act as a catalyst poison; therefore, acidic additives are often employed to protonate the nitrogen, enhancing its reactivity towards hydrogenation.[2]

Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine

Objective: To synthesize a substituted N-Boc-piperidine via catalytic hydrogenation of the corresponding pyridine precursor.

Materials:

-

Substituted Pyridine (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq)

-

10% Palladium on Carbon (Pd/C) (5-10 mol%)

-

Ethanol (or other suitable solvent)

-

Hydrogen gas

-

High-pressure hydrogenation vessel

Procedure:

-

In a high-pressure hydrogenation vessel, dissolve the substituted pyridine (1.0 eq) in ethanol.

-

Carefully add 10% Pd/C catalyst to the solution.

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating.[9]

-

Monitor the reaction progress by techniques such as TLC or LC-MS until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethanol.

-

To the filtrate, add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and stir the mixture at room temperature for 2-4 hours or until the N-Boc protection is complete (monitor by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-Boc-piperidine derivative.

Data Presentation: Comparison of Catalysts for Pyridine Hydrogenation

| Catalyst | Typical Conditions | Advantages | Disadvantages |

| Pd/C | 50-100 psi H₂, RT-50°C, acidic additive | Widely used, efficient | May require acidic conditions |

| PtO₂ (Adams' catalyst) | 50-70 bar H₂, RT, acetic acid | Effective for a range of substrates | Can be expensive |

| Rh/Al₂O₃ | 50-100 psi H₂, RT-50°C | High activity | Cost |

| Raney® Nickel | 50-100 psi H₂, 25-50°C | Cost-effective | Pyrophoric, safety concerns |

Note: Reaction conditions and outcomes can be highly substrate-dependent.

Functionalization of Pre-existing N-Boc-Piperidine Scaffolds

For accessing more complex and stereochemically defined piperidine derivatives, the functionalization of readily available N-Boc-piperidines is a powerful strategy. This approach offers a high degree of control over the introduction of substituents at specific positions.

2.2.1. C-H Functionalization: A Modern Approach

Recent advances in catalysis have enabled the direct functionalization of C-H bonds, offering a more atom-economical and efficient alternative to traditional multi-step sequences. Rhodium-catalyzed C-H insertion reactions, for instance, have been utilized for the site-selective introduction of functional groups onto the N-Boc-piperidine ring.[10] The regioselectivity of these reactions can often be controlled by the choice of catalyst and directing groups.[10]

2.2.2. Diastereoselective Synthesis

The synthesis of stereochemically pure piperidines is of paramount importance in drug discovery, as different stereoisomers can exhibit vastly different pharmacological activities. Diastereoselective approaches often involve the use of chiral auxiliaries, chiral catalysts, or substrate-controlled reactions. For example, the diastereoselective lithiation of N-Boc-piperidines followed by trapping with an electrophile can provide access to specific stereoisomers.[11][12]

Experimental Workflow: Diastereoselective Lithiation and Alkylation

Caption: Diastereoselective synthesis of a trans-2-substituted N-Boc-piperidine.

Cyclization Strategies

The construction of the piperidine ring through intramolecular cyclization is another important synthetic strategy, particularly for accessing highly substituted or chiral derivatives.

2.3.1. From Acyclic Precursors

A multi-step route starting from readily available chiral precursors like L-glutamic acid can be employed to synthesize enantiomerically pure substituted piperidines. This approach typically involves the formation of a diol, conversion to a ditosylate, and subsequent intramolecular cyclization with an amine.

Logical Relationship: Synthesis from L-Glutamic Acid

Caption: Synthetic pathway to chiral N-Boc-piperidines from L-glutamic acid.

Conclusion and Future Perspectives

The synthesis of N-Boc-piperidine building blocks remains a cornerstone of modern drug discovery. The methodologies outlined in this guide, from the robust catalytic hydrogenation of pyridines to more sophisticated C-H functionalization and asymmetric strategies, provide a powerful toolkit for medicinal chemists. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of these crucial building blocks will undoubtedly remain a key area of research. The integration of biocatalysis and flow chemistry holds particular promise for the future of N-Boc-piperidine synthesis, offering the potential for greener and more scalable routes to these indispensable scaffolds.[13]

References

- The Versatility of N-Boc-4-piperidone: A Key Building Block for Specialty Chemicals. (URL: )

- Application Notes and Protocols for the Catalytic Hydrogenation of 1-N-Boc-3,4-dihydro-2H-pyridine - Benchchem. (URL: )

- The Pivotal Role of N-Boc-4-hydroxypiperidine in Modern Drug Discovery and Development: A Technical Guide - Benchchem. (URL: )

- The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development - NINGBO INNO PHARMCHEM CO.,LTD. (URL: )

-

Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed. (URL: [Link])

- Exploring the Potential of Piperidine Deriv

- An In-depth Technical Guide to (R)-2-(Aminomethyl)-1-N-Boc-piperidine - Benchchem. (URL: )

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (URL: [Link])

-

Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A. (URL: [Link])

- Recent advances in the synthesis of piperidones and piperidines. (URL: )

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH. (URL: [Link])

-

Substrate scope of C2 functionalization. The N‐Boc‐piperidine (1 a)... - ResearchGate. (URL: [Link])

-

Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC - NIH. (URL: [Link])

- Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine - Benchchem. (URL: )

- Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine - Benchchem. (URL: )

-

Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC - NIH. (URL: [Link])

-

Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (URL: [Link])

-

Approaches to α-functionalization of piperidines by C H... - ResearchGate. (URL: [Link])

-

Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Publishing - The Royal Society of Chemistry. (URL: [Link])

-

An Asymmetric Route to Chiral, Nonracemic 2-Substituted Piperidines. Synthesis of (-)-Pipecoline, (+)-Coniine, and (-)-Coniceine | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

- A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis - Benchchem. (URL: )

-

New Routes to α-Arylated N-Boc Heterocycles. (URL: [Link])

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (URL: [Link])

-

Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed. (URL: [Link])

-

Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines - PMC - NIH. (URL: [Link])

-

Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate - White Rose eTheses Online. (URL: [Link])

-

Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (URL: [Link])

-

Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition - PubMed. (URL: [Link])

-

N-Boc-4-Piperidone. (URL: [Link])

-

Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC. (URL: [Link])

-

Asymmetric routes to substituted piperidines - Semantic Scholar. (URL: [Link])

- Technical Support Center: Synthesis of N-Boc-Piperidine Deriv

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. caymanchem.com [caymanchem.com]

- 7. nbinno.com [nbinno.com]